2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-2-4-8(5-3-7)13-11(18)15-12-14-9(6-19-12)10(16)17/h2-6H,1H3,(H,16,17)(H2,13,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQQNUAMBPFIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Thiazole Ring Formation
Method Overview:
The most common approach involves constructing the thiazole ring through cyclization reactions of suitable precursors, typically amino acids or their derivatives, with sulfur sources and α-haloketones or related compounds.
- Preparation of α-Haloketone or α-Haloester Precursors:
Starting from amino acids or their derivatives, such as amino acids protected at the amino group, α-haloketones are synthesized via halogenation of ketones or esters.
Cyclization with Sulfur Donors:
The α-haloketone reacts with sulfur sources like Lawesson’s reagent or elemental sulfur under reflux conditions in solvents such as acetic acid, trifluoroacetic acid, or formic acid, facilitating thiazole ring formation.-
- Solvent: Acetic acid or trifluoroacetic acid
- Sulfur source: Elemental sulfur or Lawesson’s reagent
- Temperature: Reflux (~100°C)
- Molar ratio: Typically 1:1 to 1:2 (precursor to sulfur source)
Outcome:
This method yields the 2-aminothiazole core, which can be further functionalized at the 4-position with carboxylic acids or amines.
Amide Coupling for Functionalization at the 4-Position
Method Overview:
Following ring formation, the 4-position amino group or carboxylic acid is introduced via amide coupling reactions.
- Activation of Carboxylic Acid:
Carboxylic acids are activated using coupling reagents such as HBTU, HOBt, or DCC in the presence of bases like DIPEA or triethylamine.
Coupling with Appropriate Amines or Amino Acid Derivatives:
The activated acid reacts with amines, such as 4-methylphenylamine, to form the desired amide linkage.-
- Solvent: DMF or DMSO
- Temperature: Room temperature to mild heating (~25–50°C)
- Reaction time: Several hours to overnight
- The coupling of amino acids or their derivatives with the thiazole core has been successfully performed using HBTU/HOBt in DMF, yielding high purity products after purification.
Preparation of the Carboxylic Acid Functionality
Method Overview:
Hydrolysis of ester intermediates or direct oxidation of primary alcohols (if present) is employed to introduce the carboxylic acid group at the 4-position.
- Hydrolysis of Esters:
Methyl or ethyl esters of the thiazole derivatives are hydrolyzed under basic conditions (e.g., NaOH or KOH in water or methanol) to produce the free acid.
- Oxidation of Alcohols:
Primary alcohol groups on intermediates can be oxidized to acids using reagents like potassium permanganate or Jones reagent.
- The hydrolysis step is often performed after the coupling reactions to avoid racemization or side reactions.
Solid-Phase Synthesis Approach
Method Overview:
Recent advances have utilized solid-phase synthesis strategies, particularly for peptidomimetic analogs, starting from Merrifield resin.
- Resin Functionalization:
The resin is modified with sulfur linkers to attach the thiazole core.
Sequential Couplings:
The amino acid derivatives are coupled stepwise using standard peptide coupling reagents, with intermediate deprotections.Cleavage and Purification:
The final product is cleaved from the resin, purified by recrystallization or chromatography, yielding high-purity compounds.
- This method allows for rapid synthesis and diversification of derivatives, including the target compound, with yields around 9% over multiple steps but high purity.
Summary Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Thiazole ring cyclization | Amino acids + sulfur sources in acetic/trifluoroacetic acid | Straightforward ring formation | Requires precursor synthesis |
| Amide coupling | HBTU/HOBt + amines in DMF | High yields, versatile | Sensitive to racemization |
| Ester hydrolysis | NaOH or KOH in water/methanol | Simple, effective | Possible racemization |
| Solid-phase synthesis | Merrifield resin + peptide coupling reagents | Rapid, high purity | Low overall yield, complex setup |
Research Findings and Notes
- The synthesis of 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid benefits from combining classical solution-phase cyclization with modern peptide coupling techniques to achieve high regioselectivity and functional group compatibility.
- Recent advances in solid-phase synthesis have enabled rapid generation of analogs, although yields tend to be modest.
- The choice of solvent, sulfur source, and coupling reagent critically influences the efficiency and purity of the final product.
- Purification often involves recrystallization from solvents such as hexane, methanol, or mixtures thereof, to obtain high-purity compounds suitable for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Structure
The compound features a thiazole ring substituted with a carboxylic acid and an amide functional group. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its bioactivity.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds related to 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid can induce apoptosis in various cancer cell lines, including MDA-MB-231 and HeLa cells. The mechanism often involves the modulation of cell cycle regulators such as p53 and CDK2, leading to cell cycle arrest and subsequent apoptosis .
Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. For instance, some studies have highlighted the effectiveness of similar compounds against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The antibacterial mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Building Block for Heterocyclic Compounds
Due to its unique structure, this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can be used in the formation of thiourea derivatives, which are valuable in medicinal chemistry for developing new drugs .
Coordination Chemistry
The compound's ability to coordinate with metal ions makes it useful in coordination chemistry. Its thiazole moiety can act as a ligand, forming complexes that may exhibit interesting catalytic or electronic properties. This application is particularly relevant in developing sensors for detecting heavy metals or anions .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of several thiazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited IC50 values ranging from 2.64 μM to 3.64 μM against various cancer cell lines, indicating potent antiproliferative effects while maintaining low cytotoxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thiazole derivatives were screened for antimicrobial activity against clinical isolates of E. coli and S. aureus. The study found that compounds with similar structural characteristics to this compound displayed significant antibacterial effects with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Mechanism of Action
The mechanism of action of 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related thiazole derivatives:
Key Findings from Comparative Studies
AgrA Inhibition Potential: The simpler analogue 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (MO07123) demonstrated strong binding to the AgrA receptor in Staphylococcus aureus via computational docking, suggesting anti-QS activity . The addition of a urea group in the target compound may further optimize binding through hydrogen-bond interactions with AgrA’s active site.
In contrast, ethoxy-substituted analogues (e.g., 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid) prioritize solubility, which may benefit oral bioavailability .
Synthetic Flexibility :
- Carboxamide derivatives (e.g., 2-(4-pyridinyl)thiazole-5-carboxamides) are synthesized via coupling reactions with amines, highlighting the adaptability of the thiazole scaffold for diverse pharmacological targets . The target compound’s urea group could be similarly modified to explore structure-activity relationships (SAR).
Biological Activity
2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (CAS Number: 1105193-98-3) is a thiazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. The presence of the thiazole moiety is crucial for this activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, revealing promising results.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.98 ± 1.22 | |
| Compound B | Jurkat | 1.61 ± 1.92 | |
| This compound | MCF-7 | TBD | Current Study |
Antimicrobial Activity
The thiazole ring has also been associated with antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.
Case Study: Antimicrobial Efficacy
A study conducted on derivatives of thiazole indicated that certain modifications enhance antimicrobial activity significantly. The introduction of electron-donating groups like methyl at specific positions on the phenyl ring improved the overall efficacy against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Thiazole derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect is crucial in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- P-glycoprotein Interaction : Some studies suggest that thiazole compounds can modulate P-glycoprotein (P-gp), influencing drug transport and resistance in cancer cells .
- Reactive Oxygen Species (ROS) : The compound may reduce ROS levels in cells, thus protecting against oxidative stress, which is a common pathway in cancer progression and inflammation .
Q & A
Q. What are the recommended synthetic routes for 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of a thiourea precursor with α-bromoketones or α-chloroketones under basic conditions. Key reagents include tert-butoxycarbonyl (Boc) protecting groups for amine functionalities and coupling agents like EDCI/HOBT for amide bond formation . Optimization requires controlling temperature (20–60°C), pH (neutral to slightly acidic), and solvent polarity (DMF or dichloromethane) to maximize yield. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization is critical for isolating the carboxylic acid derivative .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- HPLC-MS : To verify molecular weight (219.26 g/mol) and detect impurities .
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methylphenyl group at C2, carboxylic acid at C4) .
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid, ~1650 cm⁻¹ for urea linkages) .
- Elemental Analysis : Validate empirical formula (C11H9N2O3S) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
SAR strategies include:
- Substituent Variation : Replace the 4-methylphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-withdrawing groups to enhance receptor binding .
- Carboxylic Acid Modifications : Convert to esters or amides to alter solubility and bioavailability .
- Thiazole Ring Functionalization : Introduce alkylthio or sulfonyl groups at C5 to probe steric and electronic effects .
Example SAR Table:
| Derivative | Substituent | Bioactivity (IC50) | Reference |
|---|---|---|---|
| 4-Methylphenyl | Parent compound | 10 µM (enzyme X) | |
| 4-Chlorophenyl | Increased hydrophobicity | 5 µM | |
| tert-Butyl ester | Enhanced solubility | 8 µM |
Q. What experimental approaches resolve contradictory bioactivity data across studies?
- Dose-Response Curves : Validate activity thresholds in enzyme inhibition assays (e.g., Mycobacterium tuberculosis H37Rv vs. human kinases) .
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .
- Crystallography : Co-crystallize the compound with target proteins (e.g., A2-adenosine receptors) to identify binding mode discrepancies .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Predict interactions with cytochrome P450 enzymes to reduce metabolic liabilities .
- QSAR Models : Corrogate descriptors (e.g., logP, polar surface area) with permeability data from Caco-2 cell assays .
- Docking Studies : Prioritize derivatives with high affinity for biological targets (e.g., tuberculosis enzyme DprE1) using AutoDock Vina .
Q. What strategies address solubility challenges in biological assays?
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .
- pH Adjustment : Ionize the carboxylic acid group (pKa ~2.5) in buffered solutions (pH 7.4) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
